Parvifoline AA

Immuno-oncology NK cell therapy Peroxiredoxin inhibition

Parvifoline AA (PAA) is a natural ent-kaurane diterpenoid first isolated from the leaves of Isodon parvifolius. Its structure was elucidated as a 7,20-cyclo-ent-kauranoid through 1D- and 2D-NMR spectroscopy and mass spectrometry.

Molecular Formula C20H26O5
Molecular Weight 346.423
Cat. No. B1193321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameParvifoline AA
SynonymsParvifoline AA
Molecular FormulaC20H26O5
Molecular Weight346.423
Structural Identifiers
SMILESO=C1[C@]([C@@H]2O)(O)[C@@](C(C([C@]3([H])CC4)=C)=O)([C@@H]3O)C4[C@]52CCCC(C)(C)[C@@]15[H]
InChIInChI=1S/C20H26O5/c1-9-10-5-6-11-18-8-4-7-17(2,3)12(18)15(23)20(25,16(18)24)19(11,13(9)21)14(10)22/h10-12,14,16,22,24-25H,1,4-8H2,2-3H3/t10-,11?,12+,14+,16+,18+,19-,20+/m0/s1
InChIKeyBCLWDYWXGMJVAI-FJMKXFSKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Parvifoline AA Procurement Guide: Identity, Source, and Core Structural Class


Parvifoline AA (PAA) is a natural ent-kaurane diterpenoid first isolated from the leaves of Isodon parvifolius . Its structure was elucidated as a 7,20-cyclo-ent-kauranoid through 1D- and 2D-NMR spectroscopy and mass spectrometry . PAA has since been identified as a first-in-class covalent inhibitor of peroxiredoxins I/II (Prxs-I/II) that markedly stimulates NKG2D ligand expression on hepatocellular carcinoma (HCC) cells, thereby enhancing NK cell-mediated tumor cytolysis via a non-cytotoxic immune-sensitization mechanism distinct from conventional ent-kauranoids .

Why Parvifoline AA Cannot Be Replaced by Generic ent-Kaurane Analogs in NK Immuno-Oncology Research


Parvifoline AA is frequently confused with the structurally unrelated sesquiterpene parvifoline (CAS 62706-41-6), a tubulin polymerization inhibitor with cytotoxic IC50 values of 3.3–5.0 μM against HeLa and HCT 116 cells . More critically, even within the ent-kaurane diterpenoid family from Isodon species, PAA is the only member demonstrated to covalently engage the conserved Cys173/172 of Prxs-I/II to upregulate NKG2D ligands and enhance NK cell-mediated lysis without direct cytotoxicity at its immunomodulatory concentrations (IC50 = 33.19 μM against SMMC-7721 cells) . Other ent-kauranoids, including parvifoline Z and parvifoline AB, exhibit direct cytotoxic activity against A549, HT-29, and K562 cell lines but have no demonstrated NKG2D ligand-upregulating activity . Even adenanthin, another ent-kaurane that also targets Prxs-I/II, induces leukemic cell differentiation and apoptosis rather than NK cell-mediated immune cytolysis, highlighting that Prx-I/II targeting alone does not guarantee the PAA-specific NK-immunomodulatory phenotype .

Parvifoline AA Product-Specific Quantitative Differentiation Evidence


Mechanism of Action: Covalent Prx-I/II Inhibition Driving NKG2D Ligand Upregulation

Parvifoline AA (PAA) is the only ent-kaurane diterpenoid demonstrated to covalently bind the conserved Cys173/172 of Prxs-I/II and upregulate NKG2D ligands MICA/B, ULBP1, and ULBP3 on HCC cells without direct cytotoxicity at immunomodulatory concentrations. Mass spectrometry confirmed a 346-Da adduct at Cys173 of Prx-I, and the site-directed mutants Prxs-I-Cys173Ala and Prxs-II-Cys172Ala completely abrogated PAA-induced NKG2D ligand upregulation, confirming target engagement . In contrast, adenanthin, another Prx-I/II-targeting ent-kaurane, primarily induces leukemic cell differentiation and apoptosis rather than NKG2D ligand-mediated immune sensitization . Among six ent-kaurane diterpenoids tested (eriocalyxin B, oridonin, adenanthin, isoforretin A, macrocalyxin C, minheryin I), only adenanthin and isoforretin A showed similar NKG2D-upregulating activity, with PAA being the most comprehensively characterized for this function .

Immuno-oncology NK cell therapy Peroxiredoxin inhibition

NK Cell Degranulation Enhancement via NKG2D Ligand Upregulation on HCC Cells

PAA treatment of SMMC-7721 HCC cells increased the percentage of CD107α+ (degranulating) NK92 cells from 23.8% (co-culture with vehicle-treated HCC cells) to 50.4% (co-culture with PAA-treated HCC cells) . This degranulation enhancement was fully reversed by anti-NKG2D blocking antibody, confirming the NKG2D-dependent mechanism . Importantly, PAA did not alter CD107α expression or NKG2D receptor levels on NK92 cells directly, excluding direct NK cell activation . No comparable NKG2D-dependent degranulation data exist for other ent-kauranoids, including parvifoline Z, parvifoline AB, adenanthin, or conoidin A.

NK cell degranulation CD107α HCC immunotherapy

In Vivo Tumor Growth Inhibition by PAA in HCC Allograft Model

In a Hepa1-6 mouse HCC allograft model in C57/BL6j mice, PAA significantly decreased tumor size and tumor weight in a dosage-dependent manner compared to vehicle control . Robust tumor growth inhibition was dependent on NK cell activation, as evidenced by increased NK cell cytotoxicity from spleen-isolated NK cells and sharply increased CD69+ NK cell levels in PAA-treated groups . Notably, no difference in body weight was observed between vehicle- and PAA-treated tumor-bearing mice, suggesting an absence of gross systemic toxicity at therapeutic doses . In contrast, parvifoline Z and parvifoline AB lack any reported in vivo efficacy data, while adenanthin's in vivo activity is limited to leukemic cell differentiation models rather than NK cell-mediated tumor clearance .

In vivo efficacy HCC allograft NK cell-dependent tumor inhibition

Absence of Direct Cytotoxicity at Immunomodulatory Concentrations vs. Cytotoxic ent-Kauranoids

PAA exhibits an IC50 of 33.19 μmol L−1 against SMMC-7721 HCC cells in a 24-h treatment, which far exceeds the effective concentration necessary to stimulate NKG2D ligand expression, indicating that NK cell-mediated lysis is independent of direct compound cytotoxicity . In contrast, parvifoline Z and parvifoline AB exhibit significant direct cytotoxicities against A549, HT-29, and K562 cell lines , while parvifoline Y shows an IC50 of 4.97 μM against A549 cells . The sesquiterpene parvifoline (a structural misnomer frequently confused with PAA) and its benzoyl derivative 8 show IC50 values of 3.3 ± 0.2 and 5.0 ± 0.5 μM against HeLa and HCT 116 cells, respectively . This wide therapeutic window between immunomodulatory and cytotoxic concentrations is a unique feature of PAA not shared by other ent-kauranoids from Isodon species.

Cytotoxicity selectivity Therapeutic window NK cell immunotherapy

Tumor-Selective ROS Induction and NKG2D Ligand Upregulation vs. Normal Hepatocytes

PAA specifically increased ROS levels and upregulated NKG2D ligands in HCC cells (SMMC-7721, Huh7, HepG2) but not in normal human hepatocyte L-02 cells or mouse embryonic fibroblasts . The tumor-selective ROS induction was attributed to differential Prx-I/II dependency in tumor vs. normal cells, where Prxs-I/II do not act as key ROS regulators in normal hepatocytes . In contrast, ent-kauranoids such as parvifoline Z, parvifoline AB, and parvifoline Y exhibit direct cytotoxicity against tumor cell lines but lack any reported selectivity data for normal vs. malignant hepatocytes . Conoidin A, a synthetic Prx inhibitor, inhibits mammalian Prx-I/II at 5 μM but also shows activity against Prx-II in parasites (IC50 = 23 μM) and lacks any tumor-selective ROS or NKG2D ligand data .

Tumor selectivity ROS Normal tissue sparing

Parvifoline AA: Best-Fit Research and Industrial Application Scenarios


Prx-I/II–NKG2D Axis Mechanistic Studies in HCC Immuno-Oncology

PAA is the only validated covalent Prx-I/II inhibitor that upregulates NKG2D ligands, as demonstrated by mass spectrometry adduct identification at Cys173 and functional rescue by site-directed Cys→Ala mutants . Researchers studying the Prx-I/II–ROS–ERK–NKG2D signaling axis should procure PAA as the definitive chemical probe, rather than adenanthin (which lacks NKG2D ligand upregulation data in HCC models) or conoidin A (which lacks tumor-selectivity and NKG2D functional data) .

NK Cell-Mediated HCC Immunotherapy Sensitizer Development

PAA's demonstrated ability to enhance NK92 cell degranulation from 23.8% to 50.4% CD107α+ upon co-culture with treated HCC cells, combined with its in vivo tumor growth inhibition without body weight loss, establishes PAA as the lead ent-kaurane scaffold for developing NK cell immunotherapy sensitizers for HCC . Procurement of PAA should be prioritized over generic ent-kaurane libraries, which lack the NKG2D-upregulating phenotype and in vivo immune-dependent tumor inhibition data .

Tumor-Selective ROS Modulation and Normal Tissue Sparing Studies

PAA's tumor-selective ROS induction—observed in HCC cells but not in normal L-02 hepatocytes—makes it the preferred compound for studies investigating differential redox regulation in malignant vs. normal liver tissue . This selectivity is not reported for other ent-kauranoids (parvifoline Z, AB, Y) or synthetic Prx inhibitors like conoidin A, positioning PAA as a unique tool for tumor-specific ROS pharmacology .

Patent-Protected NK Immunotherapy Sensitizer Development Programs

PAA is protected under Chinese patent CN109846866A, which claims the use of ent-kaurane-type diterpenoid Parvifoline AA as an NK cell immune sensitizer for tumor prevention and immunotherapy via Prx-I/II targeting and NKG2D ligand upregulation . Industrial users developing proprietary NK cell-based HCC immunotherapies should evaluate PAA as a patent-protected lead compound rather than unpatented ent-kauranoids like adenanthin (whose Prx-I/II patent landscape is distinct) .

Quote Request

Request a Quote for Parvifoline AA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.